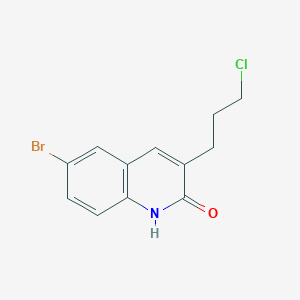
6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one
Vue d'ensemble
Description
6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative, such as 6-bromoquinoline.
Alkylation: The 3-chloro-propyl group is introduced via an alkylation reaction using 3-chloropropyl bromide in the presence of a base like potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the quinolin-2-one structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Solvent Selection: Use of solvents like dimethylformamide or acetonitrile to enhance reaction efficiency.
Catalysts: Employing catalysts like palladium or copper to facilitate the alkylation and cyclization steps.
Temperature Control: Maintaining specific temperature ranges to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Hydrolysis: The chloro-propyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 6-amino-3-(3-chloro-propyl)-1H-quinolin-2-one.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 6-bromo-3-(3-hydroxy-propyl)-1H-quinolin-2-one.
Applications De Recherche Scientifique
6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: Used as a precursor for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
6-Bromoquinoline: Lacks the 3-chloro-propyl group, making it less versatile in chemical reactions.
3-(3-Chloro-propyl)-1H-quinolin-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness: 6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one is unique due to the presence of both the bromine atom and the 3-chloro-propyl group. This combination allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
6-bromo-3-(3-chloropropyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClNO/c13-10-3-4-11-9(7-10)6-8(2-1-5-14)12(16)15-11/h3-4,6-7H,1-2,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDNNMZUDYLFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464527 | |
| Record name | 6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848170-40-1 | |
| Record name | 6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


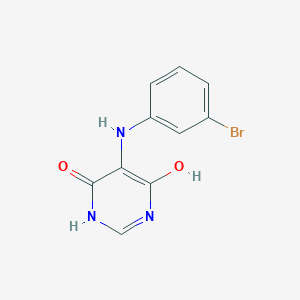

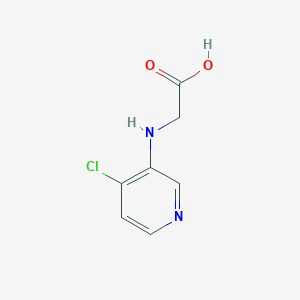


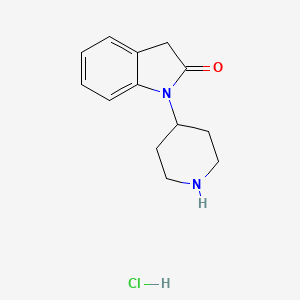
![Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B1624572.png)

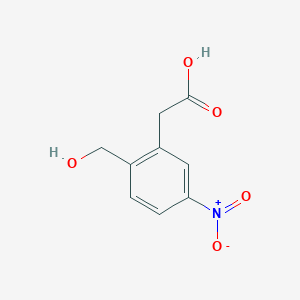
![Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate](/img/structure/B1624576.png)
![(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate](/img/structure/B1624577.png)

![5-Formylbenzo[1,3]dioxole-4-carboxylic acid ethyl ester](/img/structure/B1624581.png)

